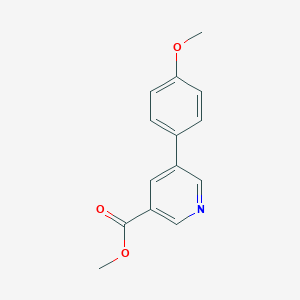
Methyl 5-(4-methoxyphenyl)nicotinate
描述
Methyl 5-(4-methoxyphenyl)nicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid and features a methoxyphenyl group attached to the nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate typically involves the esterification of 5-(4-methoxyphenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-methoxyphenyl)nicotinic acid, while reduction could produce 5-(4-methoxyphenyl)nicotinamide.
科学研究应用
Methyl 5-(4-methoxyphenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 5-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Methyl nicotinate: Similar in structure but lacks the methoxyphenyl group.
Ethyl 5-(4-methoxyphenyl)nicotinate: Similar but with an ethyl ester instead of a methyl ester.
5-(4-methoxyphenyl)nicotinic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 5-(4-methoxyphenyl)nicotinate is unique due to the presence of both the methoxyphenyl group and the nicotinate moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
生物活性
Methyl 5-(4-methoxyphenyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of a methoxy group attached to the para position of the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting various metabolic pathways.
- Signal Transduction Modulation : It could interact with receptors or other signaling molecules, altering cellular responses.
- Gene Expression Regulation : Potential interactions with DNA or transcription factors may influence gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Anticancer Potential
Recent studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of cell proliferation . The compound’s efficacy against various cancer models indicates its promise as a therapeutic agent.
Research Findings and Case Studies
属性
IUPAC Name |
methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-3-10(4-6-13)11-7-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLADANCADJPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563834 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119289-88-2 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














